molecular formula C22H22FN3O2S B2747451 N'-(2,6-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895804-28-1

N'-(2,6-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2747451
CAS No.: 895804-28-1
M. Wt: 411.5
InChI Key: DGIWKPGFPPMPLV-UHFFFAOYSA-N
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Description

N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide typically involves multi-step organic reactions. The starting materials include 2,6-dimethylaniline, 3-fluorobenzaldehyde, and 4-methyl-1,3-thiazole-5-carboxylic acid. The synthesis can be divided into the following steps:

    Formation of the Thiazole Ring: The reaction between 3-fluorobenzaldehyde and 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) forms the thiazole ring.

    Amidation Reaction: The thiazole derivative is then reacted with 2,6-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, this compound may exhibit potential pharmacological activities. It can be investigated for its antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,6-dimethylphenyl)-N-[2-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
  • N’-(2,6-dimethylphenyl)-N-[2-[2-(3-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

Uniqueness

Compared to similar compounds, N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-13-6-4-7-14(2)19(13)26-21(28)20(27)24-11-10-18-15(3)25-22(29-18)16-8-5-9-17(23)12-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIWKPGFPPMPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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